molecular formula C12H7Cl3N2O5S B5124203 3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide

3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B5124203
M. Wt: 397.6 g/mol
InChI Key: WAPKRRXCKDRCFX-UHFFFAOYSA-N
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Description

3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of research. This compound features a nitro group, multiple chlorine atoms, a hydroxyl group, and a sulfonamide group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Chlorination: The chlorination of the phenolic ring is often carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl₂) under controlled conditions to ensure selective substitution.

    Coupling Reaction: The final step involves coupling the chlorinated phenol with the nitrobenzenesulfonamide under basic conditions, often using a base like sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or sulfonamides.

Scientific Research Applications

3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics or anti-cancer agents.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide: Similar structure but with the nitro group in a different position.

    3-nitro-N-(2,4,5-trichloro-4-hydroxyphenyl)benzenesulfonamide: Variation in the position of chlorine atoms.

    3-nitro-N-(2,3,5-trichloro-4-methoxyphenyl)benzenesulfonamide: Methoxy group instead of a hydroxyl group.

Uniqueness

3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of nitro, chloro, hydroxyl, and sulfonamide groups makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O5S/c13-8-5-9(10(14)11(15)12(8)18)16-23(21,22)7-3-1-2-6(4-7)17(19)20/h1-5,16,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPKRRXCKDRCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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